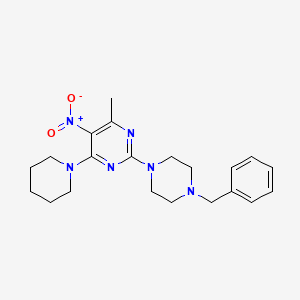

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSRVYPATDYDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The benzylpiperazine and piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium cyanoborohydride for reductive amination, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Substituent Effects on Activity

Pyrimidine derivatives are highly tunable scaffolds for drug discovery. Below is a comparative analysis of substituent effects based on evidence:

Key Observations:

C-6 Substituent: The target compound’s piperidin-1-yl group at C-6 contrasts with the 4-chlorobenzyl group in highly active antibacterial analogs . In anti-mycobacterial compounds (e.g., ), piperidine derivatives are linked to tuberculostatic effects, suggesting possible repurposing .

C-5 Nitro Group :

- Unlike ethyl-substituted analogs (associated with improved antimicrobial activity ), the nitro group introduces strong electron-withdrawing effects. This may alter metabolic stability or target binding, though its specific impact requires experimental validation.

C-2 Benzylpiperazine :

- The 4-benzylpiperazine moiety is structurally distinct from the ethylthio-piperidine groups in antifungal analogs . Benzylpiperazine may enhance blood-brain barrier penetration or modulate receptor affinity, as seen in CNS-targeting drugs.

Research Implications and Gaps

- Antimicrobial Potential: The compound’s nitro and piperidine groups deviate from optimal substituents identified in , suggesting it may exhibit weaker antibacterial activity but unique selectivity.

- Synthetic Feasibility : The nitro group at C-5 may pose stability challenges under reducing conditions, necessitating formulation optimization.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is a member of the piperazine derivative class, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound is characterized by a pyrimidine core substituted with a nitro group and piperazine derivatives. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neuropharmacological activities

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

| Compound | Activity | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | TBD |

| Similar Derivative | Antifungal | C. albicans | TBD |

Anticancer Activity

Studies have indicated that piperazine derivatives can inhibit cancer cell proliferation. For example, one study reported that a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast) | TBD | Induction of apoptosis |

| A549 (lung) | TBD | Cell cycle arrest |

| HeLa (cervical) | TBD | Inhibition of DNA synthesis |

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. The interaction with serotonin receptors is a key area of research.

The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects.

Q & A

Advanced Research Question

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow.

- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., Form I vs. Form II).

- Dynamic vapor sorption (DVS) : Assess hygroscopicity by measuring weight change at 25°C/0–90% RH.

SC-XRD data (e.g., unit cell parameters: a = 10.52 Å, b = 12.37 Å) help correlate crystal packing with stability .

How to evaluate its chemical stability under physiological conditions?

Advanced Research Question

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and quantify remaining compound using LC-MS.

- Forced degradation : Use oxidative (H₂O₂), thermal (60°C), and hydrolytic (aqueous/organic) conditions to identify degradation pathways .

How does this compound compare to structurally similar pyrimidine derivatives in target selectivity?

Advanced Research Question

- Selectivity profiling : Screen against a panel of 50+ kinases or GPCRs using competitive binding assays.

- Molecular docking : Compare binding poses in homology models (e.g., EGFR kinase domain) to identify key interactions (e.g., hydrogen bonds with Cys797).

- Off-target effects : Assess inhibition of cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.